N-(1-benzyl-4-piperidinyl)-2,6-difluorobenzamide
Description
N-(1-benzyl-4-piperidinyl)-2,6-difluorobenzamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a difluorobenzamide moiety
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c20-16-7-4-8-17(21)18(16)19(24)22-15-9-11-23(12-10-15)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPJCNBRQBVQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=CC=C2F)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-2,6-difluorobenzamide typically involves the following steps:
Formation of 1-benzyl-4-piperidone: This intermediate is prepared by the reaction of piperidine with benzyl chloride under basic conditions.
Amidation Reaction: The 1-benzyl-4-piperidone is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidinyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The benzyl group can be reduced to form the corresponding piperidine derivative.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Piperidine derivatives with reduced benzyl groups.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(1-benzyl-4-piperidinyl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects and its role in modulating neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenethyl-4-piperidinyl)propionanilide (Fentanyl): A potent synthetic opioid analgesic.
N-(1-propyl-4-piperidinyl)propionanilide: An analog of fentanyl with different functional groups.
N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide: Another fentanyl analog with an ethereal moiety.
Uniqueness
N-(1-benzyl-4-piperidinyl)-2,6-difluorobenzamide is unique due to its specific structural features, such as the presence of both benzyl and difluorobenzamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
